molecular formula C13H12FN3O2 B3843695 (4E)-2-(4-fluorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol CAS No. 5340-37-4

(4E)-2-(4-fluorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol

Cat. No.: B3843695
CAS No.: 5340-37-4
M. Wt: 261.25 g/mol
InChI Key: ADFKMGPTFALQBU-MHWRWJLKSA-N
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Description

(4E)-2-(4-fluorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(4-fluorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the benzimidazole ring with a 4-fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.

    Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of the corresponding ketone or aldehyde with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-2-(4-fluorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with various biomolecules and its potential effects on biological systems.

Medicine

In medicine, benzimidazole derivatives are often explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

Industry

In industry, such compounds may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (4E)-2-(4-fluorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    4-Fluorobenzimidazole: A derivative with a fluorine atom at the 4-position, similar to the compound .

    Hydroxyimino-benzimidazole: A compound with a hydroxyimino group, similar in structure and reactivity.

Uniqueness

(4E)-2-(4-fluorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol is unique due to the combination of its fluorophenyl and hydroxyimino groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

(NE)-N-[2-(4-fluorophenyl)-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c14-9-6-4-8(5-7-9)13-15-12-10(16-18)2-1-3-11(12)17(13)19/h4-7,18-19H,1-3H2/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFKMGPTFALQBU-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NO)C1)N=C(N2O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(/C(=N/O)/C1)N=C(N2O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10416375
Record name AC1NSEFB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5340-37-4
Record name AC1NSEFB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-2-(4-fluorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol
Reactant of Route 2
(4E)-2-(4-fluorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol
Reactant of Route 3
(4E)-2-(4-fluorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol
Reactant of Route 4
Reactant of Route 4
(4E)-2-(4-fluorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol
Reactant of Route 5
(4E)-2-(4-fluorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol
Reactant of Route 6
(4E)-2-(4-fluorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol

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